6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
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Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C14H21NO·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research and industry, particularly due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-6-ethoxy-1,2,3,4-tetrahydroquinoline
- 6-Ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical syntheses and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.BrH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-8,10,15H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHUIWYKFLTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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